Home > Products > Screening Compounds P123949 > secretory component receptor
secretory component receptor - 144997-23-9

secretory component receptor

Catalog Number: EVT-1516969
CAS Number: 144997-23-9
Molecular Formula: C8H9Cl2N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The secretory component receptor, also known as the polymeric immunoglobulin receptor, plays a crucial role in the immune system by facilitating the transport of polymeric immunoglobulins, specifically Immunoglobulin A and Immunoglobulin M, across epithelial cells. This process is vital for mucosal immunity, particularly in the gastrointestinal tract. The secretory component protects these antibodies from degradation, allowing them to function effectively in mucosal secretions.

Source

The secretory component is synthesized by secretory epithelial cells, primarily in the gastrointestinal tract. It is produced in the rough endoplasmic reticulum and subsequently transported to the cell surface where it interacts with polymeric immunoglobulins. This interaction is essential for the transcytosis of these antibodies from the basolateral to the apical surface of epithelial cells .

Classification

The secretory component is classified as a member of the immunoglobulin superfamily. It functions as a receptor that binds polymeric immunoglobulins and facilitates their transport across epithelial barriers. The secretory component can be categorized into different forms based on its evolutionary lineage, with distinct structural characteristics observed between mammalian and teleost fish variants .

Synthesis Analysis

Methods

The synthesis of the secretory component begins with its translation in the rough endoplasmic reticulum. Following synthesis, it undergoes post-translational modifications, including glycosylation, which are critical for its stability and function. The fully processed protein is then transported to the basolateral membrane of epithelial cells.

Technical Details

The polymeric immunoglobulin receptor binds to polymeric Immunoglobulin A or Immunoglobulin M at the basolateral membrane. This binding initiates a transcytosis process where the receptor-antibody complex is internalized and transported to the apical surface of the cell. Here, proteolytic cleavage occurs, releasing the secretory component along with bound antibodies into the mucosal lumen .

Molecular Structure Analysis

Structure

The molecular structure of the human secretory component consists of five distinct domains that contribute to its functional capabilities. X-ray crystallography has revealed that these domains adopt a compact triangular shape when unliganded, which opens upon ligand binding .

Data

The crystal structure of unliganded human secretory component has been determined at a resolution of 2.6 Å, while that of teleost fish has been resolved at 1.7 Å. These structures illustrate significant differences in domain organization and flexibility between species, reflecting evolutionary adaptations for immune function .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving the secretory component is its interaction with polymeric immunoglobulins. This reaction is facilitated by specific binding sites on the receptor that recognize J-chain-containing dimers or pentamers of Immunoglobulin A and Immunoglobulin M.

Technical Details

Upon binding, conformational changes occur within the secretory component that enhance its affinity for polymeric immunoglobulins. This interaction is crucial for initiating transcytosis and subsequent release into mucosal surfaces .

Mechanism of Action

Process

The mechanism of action for the secretory component involves several key steps:

  1. Binding: The polymeric immunoglobulin receptor binds to polymeric Immunoglobulin A or Immunoglobulin M at the basolateral side of epithelial cells.
  2. Transcytosis: The receptor-antibody complex is internalized through endocytosis and transported across the cell.
  3. Cleavage: At the apical surface, proteases cleave the receptor, releasing the secretory component along with bound antibodies into mucosal fluids.
  4. Protection: The secretory component protects antibodies from proteolytic degradation in harsh mucosal environments .

Data

Research indicates that each domain of the human secretory component contributes uniquely to binding and stabilization of polymeric immunoglobulins during this process .

Physical and Chemical Properties Analysis

Physical Properties

The secretory component exhibits several notable physical properties:

  • Molecular Weight: Approximately 70 kDa.
  • Solubility: Highly soluble in physiological conditions due to its glycosylation.

Chemical Properties

Chemically, it contains multiple glycosylation sites that enhance stability and facilitate interactions with other proteins and pathogens. Its structure allows for flexibility and adaptability in immune responses .

Applications

Scientific Uses

The secretory component has several important applications in scientific research:

  • Immunology Studies: Understanding mucosal immunity mechanisms.
  • Vaccine Development: Enhancing vaccine efficacy by targeting mucosal surfaces.
  • Disease Research: Investigating diseases related to immune dysfunctions, such as inflammatory bowel diseases.
Structural Biology of the Secretory Component Receptor

Domain Architecture of Polymeric Immunoglobulin Receptor (pIgR)

Immunoglobulin-like Domains (D1-D5): Sequence Homology and Evolutionary Conservation

The secretory component (SC) originates from the ectodomain of the polymeric immunoglobulin receptor (pIgR), comprising five tandem immunoglobulin-like domains (D1–D5). These domains adopt variable (V-type) folds similar to antibody variable regions, with D1 exhibiting three complementarity-determining regions (CDR1–CDR3) critical for ligand binding. D1’s CDR loops (particularly CDR2 and CDR3) mediate interactions with the joining chain (J-chain) of dimeric IgA (dIgA) and pentameric IgM (pIgM). Evolutionary analysis reveals progressive domain expansion: teleost fish express a primitive two-domain variant (homologous to mammalian D1 and D5), amphibians and reptiles possess four domains, and mammals exhibit the full five-domain structure. This expansion correlates with enhanced functional complexity in mucosal immunity [1] [3] [9]. Lagomorphs (rabbits, hares) uniquely express an alternative-spliced isoform lacking D2–D3, suggesting clade-specific adaptations possibly linked to their expanded IgA gene repertoire [9].

Table 1: Evolutionary Conservation of pIgR Domains in Vertebrates

Taxonomic GroupDomain CompositionRepresentative SpeciesKey Structural Features
Teleost fishD1, D5Zebrafish, SalmonPrimitive ligand binding; lacks D2-D4
Amphibians/BirdsD1, D3–D5Xenopus, Chicken4 domains; D2 absent
MammalsD1–D5Human, MouseFull 5-domain structure; D2-D3 in closed conformation
LagomorphsD1–D5 or D1,D4–D5Rabbit, HareAlternative splicing omits D2-D3

Transmembrane and Cytoplasmic Domains: Functional Motifs

The pIgR is a Type I transmembrane protein with three functional segments:

  • Extracellular Region (620 residues): Contains D1–D5 for ligand binding.
  • Transmembrane Domain (23 residues): Anchors pIgR in epithelial cell membranes.
  • Cytoplasmic Tail (103 residues): Harbors motifs regulating transcytosis:
  • Basolateral Sorting Motif: His657-Arg658 targets receptor localization.
  • Phosphorylation Sites: Ser664 phosphorylation initiates clathrin-mediated endocytosis independent of ligand binding.
  • Ubiquitination Sites: Lys666 and Lys707 modulate recycling and lysosomal degradation [2] [5]. This domain orchestrates receptor trafficking from basolateral endocytosis to apical secretion, with cleavage occurring at domain 5-transmembrane junction [2] [5].

Glycosylation Patterns in Secretory Component (SC)

N-linked and O-linked Glycan Modifications

Human SC contains seven conserved N-glycosylation sites (Asn-X-Ser/Thr), primarily in D3 and D5. N-glycans constitute ~20% of SC’s molecular mass, with complex-type structures dominating. While O-glycosylation is less characterized, it occurs in fish SC (e.g., sea bass), suggesting evolutionary divergence in modification patterns [1] [3] [10]. Glycosylation site occupancy varies across species: bovine SC has five N-glycans, whereas rabbit SC lacks sites in D2–D3 due to alternative splicing [1] [9].

Table 2: Glycosylation Patterns of Secretory Component Across Species

SpeciesN-glycosylation SitesO-glycosylation ReportedLocalization of Key Sites
Human7NoD3 (Asn402, Asn424), D5 (Asn512)
Bovine5NoD1, D4, D5
Rabbit3 (in D1,D4–D5 isoform)NoD1, D5
Teleost fish1–3Yes (e.g., Sea bass)D1, D5

Role of Carbohydrates in Ligand Binding and Stability

N-glycans enhance SC stability by:

  • Shielding Proteolytic Sites: Preventing degradation by bacterial proteases (e.g., Helicobacter pylori).
  • Mediating Innate Interactions: Binding commensal (Lactobacillus, Bifidobacteria) and pathogenic bacteria (E. coli, Shigella) via lectin-like interactions.
  • Stabilizing Mucosal Adhesion: Glycan-mucin interactions retain SC in mucus layers [1] [3] [10]. Notably, glycosylation does not directly participate in dIgA/pIgM binding; deglycosylated SC retains ~80% binding affinity. However, it indirectly stabilizes the SC-pIg complex in harsh mucosal environments [3].

Conformational Dynamics of SC-pIgR Complexes

Crystal Structures of Free SC vs. Ligand-Bound States

The 2.6 Å crystal structure of free human SC reveals a compact triangular arrangement: D1 contacts D2 and D4–D5, forming a central solvent-accessible pore (~14 Å diameter). D2–D3 and D4–D5 form rigid "arms," while D1 acts as a pivot. Upon dIgA binding:

  • D1–D5 Interface Disruption: Electron paramagnetic resonance (EPR) confirms dissolution of the D1–D5 interface in solution.
  • Domain Rearrangement: D1 rotates to engage J-chain and IgA Fc regions, while D4–D5 stabilizes the complex via non-covalent interactions and a facultative disulfide bond (Cys467–Cys311 in human IgA) [1] [3] [7].Teleost fish SC (1.7 Å structure) adopts an elongated conformation, lacking the mammalian closed triangle, suggesting evolutionary optimization for ligand accessibility [1] [3].

Role of Disulfide Bonds in Structural Integrity

Disulfide bonds are critical for SC stability:

  • Intra-domain Bonds: Each Ig-like domain contains conserved disulfides (e.g., Cys19–Cys87 in D1) maintaining β-sheet topology.
  • Strain and Stability: Bonds with dihedral angles near ±90° (e.g., D1–D2 linker) exhibit low redox potentials (−95 to −470 mV), resisting reduction in oxidizing environments [4] [6] [8].
  • Functional Implications:
  • Reduction of D1 disulfides ablates pIg binding.
  • The D5–IgA disulfide is absent in SIgM and facultative in SIgA; its absence reduces complex stability but not transport efficiency [1] [3] [6].

Table 3: Critical Disulfide Bonds in Human Secretory Component

DomainCysteine PairBond TypeFunctional RoleRedox Potential (mV)
D1Cys19–Cys87Intra-domainStabilizes CDR loops−470 (BPTI-like)
D2Cys150–Cys200Intra-domainStructural integrity−210
D5Cys467–Cys511Intra-domainAnchors C-terminal tail−150
D5–IgACys467–Cys311Inter-proteinStabilizes SIgA−120

Properties

CAS Number

144997-23-9

Product Name

secretory component receptor

Molecular Formula

C8H9Cl2N

Synonyms

secretory component receptor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.